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molecular formula C8H4ClFO2 B8283313 2-(3-Chloro-5-fluorophenyl)-2-oxoacetaldehyde

2-(3-Chloro-5-fluorophenyl)-2-oxoacetaldehyde

Cat. No. B8283313
M. Wt: 186.57 g/mol
InChI Key: YQZLXQNKJMHKQQ-UHFFFAOYSA-N
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Patent
US09249130B2

Procedure details

3-(methylsulfanyl)-5-(3-chloro-5-fluorophenyl)-1,2,4-triazine (16 g, 38.4%) was prepared from methyl hydrazinecarbimidothioate (25.5 g, 243 mmol) and 2-(3-chloro-5-fluorophenyl)-2-oxoacetaldehyde (30 g, 162 mmol) according to the general procedure of Preparation 2.
Name
methyl hydrazinecarbimidothioate
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]([S:5][CH3:6])=[NH:4])[NH2:2].[Cl:7][C:8]1[CH:9]=[C:10]([C:15](=O)[CH:16]=O)[CH:11]=[C:12]([F:14])[CH:13]=1>>[CH3:6][S:5][C:3]1[N:1]=[N:2][CH:16]=[C:15]([C:10]2[CH:11]=[C:12]([F:14])[CH:13]=[C:8]([Cl:7])[CH:9]=2)[N:4]=1

Inputs

Step One
Name
methyl hydrazinecarbimidothioate
Quantity
25.5 g
Type
reactant
Smiles
N(N)C(=N)SC
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)F)C(C=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the general procedure of Preparation 2

Outcomes

Product
Name
Type
product
Smiles
CSC=1N=NC=C(N1)C1=CC(=CC(=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 38.4%
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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